5-Nitrouridine 5'-(dihydrogen phosphate)
Description
5-Nitrouridine 5'-(dihydrogen phosphate) is a chemically modified nucleotide analog. Structurally, it consists of a uridine core—a pyrimidine nucleoside with a uracil base—modified by a nitro (-NO₂) group at the 5-position of the uracil ring. The ribose sugar’s 5'-hydroxyl group is esterified with a dihydrogen phosphate moiety (H₂PO₄⁻). This modification confers unique electronic and steric properties, distinguishing it from canonical uridine derivatives. Nitro groups are strongly electron-withdrawing, which may alter base-pairing behavior, enzymatic recognition, and stability compared to unmodified nucleotides .
Properties
CAS No. |
23568-00-5 |
|---|---|
Molecular Formula |
C9H12N3O11P |
Molecular Weight |
369.18 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-nitro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12N3O11P/c13-5-4(2-22-24(19,20)21)23-8(6(5)14)11-1-3(12(17)18)7(15)10-9(11)16/h1,4-6,8,13-14H,2H2,(H,10,15,16)(H2,19,20,21)/t4-,5-,6-,8-/m1/s1 |
InChI Key |
HXXCOPAUDCGLQO-UAKXSSHOSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)[N+](=O)[O-] |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key distinctions between 5-nitrouridine 5'-(dihydrogen phosphate) and analogous compounds:
Key Differences:
- Phosphate Group Variants: The dihydrogen phosphate (monophosphate) in 5-nitrouridine contrasts with the di- or tri-phosphate groups in UDP, UTP, and related analogs. This reduces its role in high-energy transfer reactions but may enhance stability under acidic conditions .
- Nitro vs. Halogen/Other Modifications : The nitro group’s electron-withdrawing nature differs from fluorine’s electronegativity (in 5-fluorouridine) or methyl’s hydrophobicity (in 5,6-Dihydro-5-Me-UTP). This likely impacts interactions with enzymes like kinases or polymerases .
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